Cas no 2137817-04-8 (1-ethenyl-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,5-apyrazine)

1-ethenyl-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,5-apyrazine 化学的及び物理的性質
名前と識別子
-
- 1-ethenyl-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine
- EN300-840826
- 2137817-04-8
- 1-ethenyl-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,5-apyrazine
-
- インチ: 1S/C9H10F3N3/c1-2-6-7-5-13-3-4-15(7)8(14-6)9(10,11)12/h2,13H,1,3-5H2
- InChIKey: CLRAODYABJZYLA-UHFFFAOYSA-N
- ほほえんだ: FC(C1=NC(C=C)=C2CNCCN21)(F)F
計算された属性
- せいみつぶんしりょう: 217.08268182g/mol
- どういたいしつりょう: 217.08268182g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
1-ethenyl-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,5-apyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-840826-0.05g |
1-ethenyl-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine |
2137817-04-8 | 95% | 0.05g |
$972.0 | 2024-05-21 | |
Enamine | EN300-840826-10.0g |
1-ethenyl-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine |
2137817-04-8 | 95% | 10.0g |
$4974.0 | 2024-05-21 | |
Enamine | EN300-840826-1.0g |
1-ethenyl-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine |
2137817-04-8 | 95% | 1.0g |
$1157.0 | 2024-05-21 | |
Enamine | EN300-840826-0.1g |
1-ethenyl-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine |
2137817-04-8 | 95% | 0.1g |
$1019.0 | 2024-05-21 | |
Enamine | EN300-840826-0.5g |
1-ethenyl-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine |
2137817-04-8 | 95% | 0.5g |
$1111.0 | 2024-05-21 | |
Enamine | EN300-840826-0.25g |
1-ethenyl-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine |
2137817-04-8 | 95% | 0.25g |
$1065.0 | 2024-05-21 | |
Enamine | EN300-840826-10g |
1-ethenyl-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine |
2137817-04-8 | 10g |
$4974.0 | 2023-09-02 | ||
Enamine | EN300-840826-2.5g |
1-ethenyl-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine |
2137817-04-8 | 95% | 2.5g |
$2268.0 | 2024-05-21 | |
Enamine | EN300-840826-5g |
1-ethenyl-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine |
2137817-04-8 | 5g |
$3355.0 | 2023-09-02 | ||
Enamine | EN300-840826-1g |
1-ethenyl-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine |
2137817-04-8 | 1g |
$1157.0 | 2023-09-02 |
1-ethenyl-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,5-apyrazine 関連文献
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
1-ethenyl-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,5-apyrazineに関する追加情報
Chemical Profile of 1-ethenyl-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,5-apyrazine (CAS No. 2137817-04-8)
1-ethenyl-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,5-apyrazine, identified by its CAS number 2137817-04-8, is a structurally complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique pharmacophoric features. The presence of both imidazole and pyrazine rings, coupled with an ethenyl substituent at the 1-position and a trifluoromethyl group at the 3-position, endows this molecule with distinct electronic and steric properties that make it a promising candidate for further exploration in drug discovery.
The compound’s molecular framework is characterized by a fused system of imidazole and pyrazine rings, which are both essential heterocyclic motifs known for their broad spectrum of biological activities. The trifluoromethyl group, a common pharmacophore in modern drug design, contributes to enhanced metabolic stability and binding affinity by increasing lipophilicity and electronic modulation. Additionally, the ethenyl side chain introduces reactivity that can be exploited for further derivatization, enabling the synthesis of analogs with tailored biological properties.
Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid evaluation of such compounds for their potential therapeutic applications. Studies have suggested that derivatives of this scaffold may exhibit inhibitory activity against various enzymes and receptors implicated in inflammatory diseases, cancer, and infectious disorders. The trifluoromethyl moiety, in particular, has been shown to improve binding interactions with target proteins by modulating hydrophobic interactions and electronic distributions.
The synthesis of 1-ethenyl-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,5-apyrazine involves multi-step organic transformations that require precise control over reaction conditions to achieve high yields and purity. Key synthetic strategies often include cyclocondensation reactions to form the imidazo[1,5-a]pyrazine core, followed by functional group interconversions to introduce the ethenyl and trifluoromethyl substituents. Advances in catalytic methods have enabled more efficient and sustainable routes to these complex molecules, reducing reliance on hazardous reagents and minimizing waste generation.
In the realm of medicinal chemistry, the exploration of novel heterocyclic compounds like this one is driven by the need for innovative therapeutic agents capable of addressing unmet medical needs. The structural features of 1-ethenyl-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,5-apyrazine suggest potential applications in areas such as antiviral therapy, where the ability to modulate viral protease activity or interfere with host-pathogen interactions is crucial. Additionally, its scaffold may be conducive to developing kinase inhibitors or other small-molecule drugs targeting aberrant signaling pathways in cancer.
Evaluation of the compound’s pharmacokinetic properties is essential for assessing its feasibility as a drug candidate. Factors such as solubility, permeability across biological membranes (P-gp), and metabolic stability play critical roles in determining its bioavailability and therapeutic efficacy. Preliminary studies indicate that modifications to the ethenyl or trifluoromethyl groups can significantly influence these parameters, offering opportunities to optimize pharmacokinetic profiles through structure-activity relationship (SAR) studies.
The growing interest in fluorinated heterocycles underscores their importance as building blocks in modern drug discovery. The unique electronic properties imparted by fluorine atoms allow for fine-tuning of molecular interactions with biological targets. For instance, C-F bonds exhibit significant dipole moments that can enhance binding affinities through dipole-dipole interactions with polar residues in proteins. Furthermore, fluorine’s ability to influence conformational dynamics can lead to more rigid and stable drug molecules with improved pharmacological properties.
As research continues to uncover new applications for this class of compounds, 1-ethenyl-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,5-apyrazine (CAS No. 2137817-04-8) represents a valuable asset in the medicinal chemist’s toolkit. Its structural versatility allows for extensive derivatization while retaining key pharmacophoric elements necessary for biological activity. Collaborative efforts between synthetic chemists and biologists are essential for translating these chemical discoveries into tangible therapeutic benefits for patients worldwide.
2137817-04-8 (1-ethenyl-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,5-apyrazine) 関連製品
- 2229468-09-9(2-(2-bromopropyl)-5-methylthiophene)
- 2288709-72-6(1-Methyl-3-(oxan-4-yl)piperazine; Oxalic Acid)
- 2694058-47-2(rac-benzyl (3R,4S)-3-azido-4-methylpyrrolidine-1-carboxylate)
- 2763780-04-5(3-[(5-Azidopentyl)oxy]aniline)
- 1215596-09-0(Tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate)
- 1004282-48-7(2-(4-Chlorophenyl)-2-fluorobutan-1-amine)
- 922479-12-7(1-(4-fluorobenzenesulfonyl)-N-(4-methanesulfonylphenyl)piperidine-4-carboxamide)
- 851979-05-0(N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide)
- 626-36-8(Ethyl allophanate)
- 1314130-74-9(7-Ethylnaphthalen-2-ol)